![molecular formula C10H11F2N B13463192 7,8-Difluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B13463192.png)
7,8-Difluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-difluoro-2,3,4,5-tetrahydro-1H-1-benzazepine is a fluorinated heterocyclic compound. The incorporation of fluorine atoms into the benzazepine structure enhances its biological activity and provides unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-difluoro-2,3,4,5-tetrahydro-1H-1-benzazepine typically involves the fluorination of a benzazepine precursor. One common method is the nucleophilic substitution of hydrogen atoms with fluorine atoms using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent.
Industrial Production Methods
Industrial production of 7,8-difluoro-2,3,4,5-tetrahydro-1H-1-benzazepine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Scale-up processes often require rigorous control of temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
7,8-difluoro-2,3,4,5-tetrahydro-1H-1-benzazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its fully saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated benzazepine derivatives.
Substitution: Fluorinated benzazepine derivatives.
Wissenschaftliche Forschungsanwendungen
7,8-difluoro-2,3,4,5-tetrahydro-1H-1-benzazepine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and as an antiviral agent.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 7,8-difluoro-2,3,4,5-tetrahydro-1H-1-benzazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by forming strong hydrogen bonds with active site residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: Another fluorinated heterocyclic compound with similar structural features.
7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl: A compound with a similar fluorinated benzene ring system.
Uniqueness
7,8-difluoro-2,3,4,5-tetrahydro-1H-1-benzazepine is unique due to its specific substitution pattern and the presence of two fluorine atoms, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H11F2N |
|---|---|
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
7,8-difluoro-2,3,4,5-tetrahydro-1H-1-benzazepine |
InChI |
InChI=1S/C10H11F2N/c11-8-5-7-3-1-2-4-13-10(7)6-9(8)12/h5-6,13H,1-4H2 |
InChI-Schlüssel |
QXIVJKHPFVRSSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC2=CC(=C(C=C2C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13463113.png)

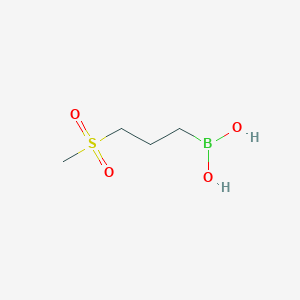
![7-[2-(Trimethylsilyl)ethynyl]quinazoline](/img/structure/B13463125.png)
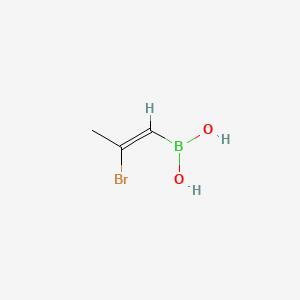
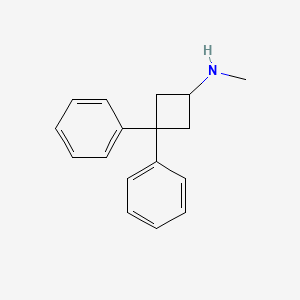
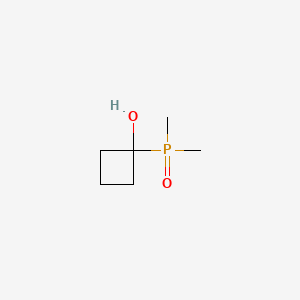
![(1R,3r,5S)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B13463154.png)
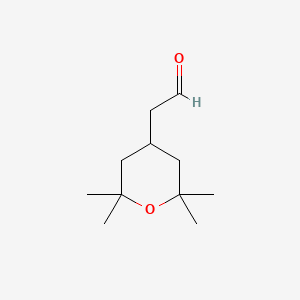
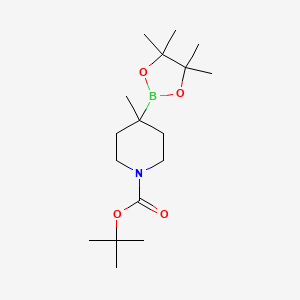
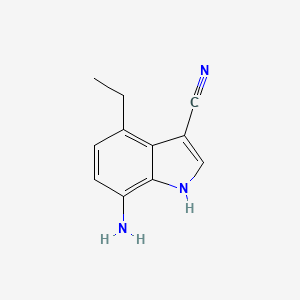
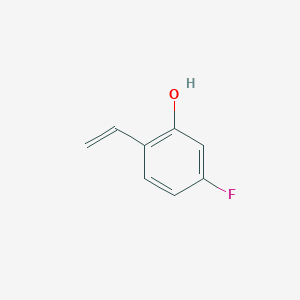
![2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetic acid](/img/structure/B13463188.png)
![(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B13463194.png)
